3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O3S/c11-6-1-3-7(4-2-6)20(17,18)5-8-15-9(19-16-8)10(12,13)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSSCBDRNXVVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=NOC(=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chlorobenzenesulfonyl chloride, which is then reacted with a suitable precursor to introduce the oxadiazole ring. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Features of 1,2,4-Oxadiazole Derivatives
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group at position 5 is common across analogs, enhancing stability and binding affinity .
- Position 3 Variability : Substituents range from sulfonyl (target compound) to chloromethyl (), nitrotetrazole (), and aromatic/heteroaromatic groups (). These modifications influence reactivity, solubility, and target selectivity.
- Biological vs. Energetic Applications : Sulfonyl and aromatic substituents correlate with pharmacological activity (e.g., enzyme inhibition , apoptosis induction ), while nitrotetrazole groups favor energetic properties .
Key Findings :
- Fungicidal Activity : Compound XII6 () outperforms azoxystrobin, highlighting the role of trifluoromethyl-oxadiazole in antifungal design.
- Anticancer Mechanisms : The chlorothiophene substituent in 1d () enables selective apoptosis induction, whereas sulfonyl groups (target compound) may enhance enzyme inhibition.
- Receptor Targeting : SEW2871 () demonstrates the adaptability of oxadiazoles in modulating lipid signaling pathways.
Physicochemical Properties
Table 3: Property Comparison
Insights :
- Polarity : Sulfonyl groups (target compound) increase polarity compared to chloromethyl or aromatic substituents, improving aqueous solubility slightly.
- Thermal Behavior : Nitrotetrazole derivatives () exhibit high thermal stability suitable for energetic materials, whereas pharmaceutical analogs decompose at lower temperatures.
Biological Activity
3-[(4-Chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHClFNOS
- Molecular Weight : 305.73 g/mol
Biological Activity Overview
Several studies have highlighted the biological activities associated with oxadiazole derivatives, including antimicrobial, antitumor, and anti-inflammatory effects. The specific compound discussed here has shown promising results in various assays.
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess significant antimicrobial properties. For instance, a study demonstrated that similar compounds exhibited potent activity against drug-sensitive and multi-drug resistant Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth ( ).
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound 1 | <40 | >2500 |
| Compound 2 | 0.50 | - |
| Compound 3 | 0.07 | - |
These results suggest that the oxadiazole scaffold can be optimized for enhanced activity against malaria parasites.
Antitumor Activity
In addition to antimalarial effects, oxadiazoles have been studied for their antitumor potential. A review indicated that certain derivatives showed cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) ( ). The mechanism often involves the induction of apoptosis and cell cycle arrest.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group enhances binding affinity to target enzymes, potentially leading to inhibition of critical pathways in pathogens or cancer cells ( ).
- Interaction with Cellular Targets : Molecular docking studies have suggested that this compound may interact with various protein targets through hydrogen bonding and hydrophobic interactions ( ).
Case Studies
Several case studies have investigated the biological activities of oxadiazole derivatives:
- Study on Antiplasmodial Activity : A series of 1,3,4-oxadiazoles were synthesized and evaluated for their ability to inhibit P. falciparum. Compounds showed varying degrees of efficacy based on structural modifications ( ).
- Antitumor Evaluation : In vitro studies on different cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxicity and induced apoptosis ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
